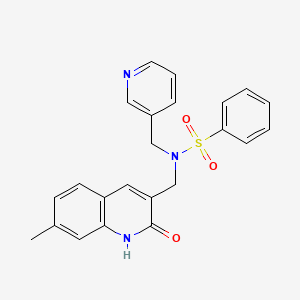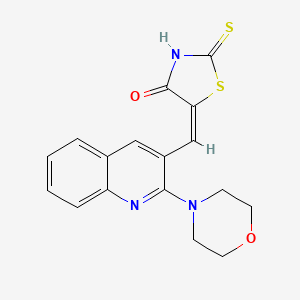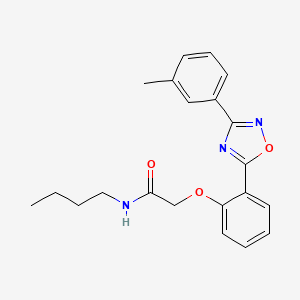
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as MBC-11, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MBC-11 is a member of the class of benzyl ethers and is a potent inhibitor of the protein phosphatase 2A (PP2A) enzyme.
Wirkmechanismus
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. This prevents PP2A from dephosphorylating its target proteins, leading to the accumulation of phosphorylated proteins and ultimately cell death. This compound has been shown to be highly selective for cancer cells, sparing normal cells from its cytotoxic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression. This compound has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy. This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is its selectivity for cancer cells, making it a promising candidate for cancer therapy. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. One limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide. One direction is the development of more potent and selective PP2A inhibitors based on the structure of this compound. Another direction is the investigation of the mechanism of action of this compound in cancer cells, which may lead to the identification of new targets for cancer therapy. Additionally, the combination of this compound with other cancer drugs may lead to the development of more effective cancer treatments. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models may lead to the development of more effective dosing strategies for clinical use.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide involves the reaction of 4-methoxybenzyl bromide with 4-(morpholinosulfonyl)phenol in the presence of sodium hydride and acetone. The reaction yields the desired product, this compound, which can be purified by column chromatography. The chemical structure of this compound is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in cancer research. PP2A is a tumor suppressor protein that is frequently downregulated in cancer cells, making it an attractive target for cancer therapy. This compound has been shown to selectively inhibit the activity of PP2A in cancer cells, leading to cell death and tumor regression. This compound has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-17-4-2-16(3-5-17)14-21-20(23)15-28-18-6-8-19(9-7-18)29(24,25)22-10-12-27-13-11-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEKFEIJTHXMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)











![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)